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Compound of Interest

Compound Name: Woodtide

Cat. No.: B12396486 Get Quote

Technical Support Center: Woodtide Substrate
This technical support center provides researchers, scientists, and drug development

professionals with guidance on the use of the Woodtide peptide substrate in kinase assays. It

includes frequently asked questions (FAQs) and troubleshooting guides to address potential

off-target effects and other common experimental issues.

Frequently Asked Questions (FAQs)
Q1: What is Woodtide and what is its primary target?

A1: Woodtide is a synthetic peptide substrate used in in-vitro kinase assays. Its sequence is

derived from the phosphorylation site of the transcription factor FKHR (Forkhead in

Rhabdomyosarcoma).[1] Woodtide is a well-established and efficient substrate for the DYRK

(Dual-specificity tyrosine-phosphorylation-regulated kinase) family of protein kinases,

particularly DYRK1A and DYRK2.[2]

Q2: What is the consensus phosphorylation sequence for DYRK kinases that is present in

Woodtide?

A2: DYRK1A has been identified as a proline-directed kinase. The optimal consensus

phosphorylation sequence is RPX(S/T)P, where 'R' is arginine at the P-3 position, 'X' is any

amino acid, 'S/T' is the serine or threonine phosphorylation site, and 'P' is proline at the P+1

position.[3][4] This motif is critical for substrate recognition by DYRK family kinases.[5]

Q3: What are the potential off-target kinases for the Woodtide substrate?
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A3: While Woodtide is a primary substrate for DYRK kinases, other kinases that recognize a

similar consensus sequence could potentially phosphorylate it, leading to off-target effects.

Kinases that are proline-directed and recognize substrates with a basic residue at the P-3

position are the most likely candidates for off-target activity. For example, the consensus

sequence for ERK2 (PX(S/T)P) bears some resemblance to that of DYRK1A.[3] However, one

study demonstrated that ERK2 does not efficiently phosphorylate a peptide based on the

optimal DYRK substrate sequence ("DYRKtide"), suggesting a degree of specificity for

DYRK1A, likely due to the requirement of an arginine at the P-3 position.[3] It is recommended

to perform counter-screening against kinases with similar substrate motifs to validate the

specificity of Woodtide in your experimental system.
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Issue Potential Cause Troubleshooting Steps

High Background Signal in

Fluorescence-Based Assay

Endogenous enzyme activity in

cell lysates.

If using cell lysates, consider

immunoprecipitating the kinase

of interest to reduce

background phosphorylation

from other kinases.

Non-specific binding of

antibodies (in antibody-based

detection).

Optimize the concentration of

the detection antibody.

Increase the number and

stringency of wash steps.

Include a suitable blocking

agent like BSA in the reaction

buffer.[6]

Autofluorescence of test

compounds.

Run a control with the

compound alone (no enzyme

or substrate) to measure its

intrinsic fluorescence and

subtract this from the

experimental wells.

Low or No Signal Inactive kinase enzyme.

Ensure proper storage and

handling of the kinase on ice to

prevent degradation. Perform

a kinase titration to determine

the optimal enzyme

concentration for the assay.[6]

Suboptimal ATP or substrate

concentration.

Titrate both ATP and Woodtide

concentrations to determine

their optimal levels. The ATP

concentration should ideally be

at or near the Km for the

kinase.

Degraded reagents. Use fresh aliquots of ATP,

Woodtide, and other critical
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reagents for each experiment.

[6]

High Variability Between

Replicates
Pipetting inaccuracies.

Ensure pipettes are properly

calibrated. Use a master mix

for reagents to be dispensed

across the plate to minimize

well-to-well variation.

Inconsistent incubation times

or temperatures.

Ensure uniform incubation

conditions for all wells of the

assay plate.

Results from in-vitro assay do

not translate to cell-based

assay

Different ATP concentrations.

In-vitro assays often use lower

ATP concentrations than are

present in cells, which can

affect inhibitor potency.

Consider testing a range of

ATP concentrations in your in-

vitro assay.

Off-target effects in the cellular

environment.

The observed cellular

phenotype may be due to the

phosphorylation of other

substrates by the kinase of

interest or off-target effects of

inhibitors. Validate findings

with orthogonal approaches,

such as using

knockout/knockdown cell lines.

Experimental Protocols
Protocol 1: In-Vitro Kinase Assay using Fluorescently-
Labeled Woodtide (Fluorescence Polarization)
This protocol outlines a general procedure for a fluorescence polarization (FP) kinase assay.

Materials:
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Recombinant DYRK1A enzyme

Fluorescently-labeled Woodtide (e.g., 5-FAM-Woodtide)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

ATP

384-well, black, low-volume assay plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Reagent Preparation: Prepare serial dilutions of your test compound (inhibitor) in kinase

assay buffer. Prepare a solution of DYRK1A and fluorescently-labeled Woodtide in kinase

assay buffer. Prepare an ATP solution in kinase assay buffer.

Assay Plate Setup:

Inhibitor Wells: Add 5 µL of the test compound serial dilutions.

Positive Control (No Inhibitor): Add 5 µL of vehicle control (e.g., DMSO in buffer).

Negative Control (No Enzyme): Add 5 µL of vehicle control.

Enzyme Addition: To all wells except the "No Enzyme Control," add 10 µL of the

DYRK1A/fluorescent-Woodtide solution. To the "No Enzyme Control" wells, add 10 µL of

fluorescent-Woodtide in buffer.

Initiate Reaction: Add 10 µL of the ATP solution to all wells to start the kinase reaction. The

final ATP concentration should be at or near the Km for DYRK1A.

Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the

reaction (e.g., 60 minutes). Protect the plate from light.

Read Plate: Read the fluorescence polarization on a suitable plate reader.
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Data Analysis:

Subtract the background polarization from the "No Enzyme Control" wells.

Plot the change in fluorescence polarization against the log of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

General Kinase Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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